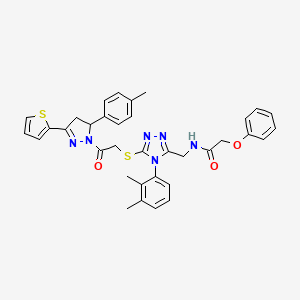

N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N6O3S2/c1-23-14-16-26(17-15-23)30-19-28(31-13-8-18-45-31)39-41(30)34(43)22-46-35-38-37-32(40(35)29-12-7-9-24(2)25(29)3)20-36-33(42)21-44-27-10-5-4-6-11-27/h4-18,30H,19-22H2,1-3H3,(H,36,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQDJEKMYKLTTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC(=C4C)C)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-ring structure that includes:

- Triazole ring : Known for its diverse biological properties.

- Phenoxyacetamide moiety : Often associated with anti-inflammatory and analgesic activities.

- Dihydropyrazole component : Contributes to its potential anticancer and antimicrobial properties.

Molecular Formula

The molecular formula of the compound is , indicating a complex structure that can interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance, derivatives of triazole have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves:

- Inhibition of cell proliferation : Compounds targeting specific kinases or pathways critical for cancer cell survival.

- Induction of apoptosis : Triggering programmed cell death in malignant cells.

Case Study: Triazole Derivatives

A study on triazole derivatives reported an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells for a related compound, showcasing the potential efficacy of this class of compounds in cancer therapy .

Antimicrobial Activity

Compounds containing thiazole and triazole rings have been documented to exhibit significant antibacterial and antifungal activities. The proposed mechanisms include:

- Disruption of cell membranes : Leading to increased permeability and eventual cell lysis.

- Inhibition of nucleic acid synthesis : Interfering with the replication processes of pathogens.

Comparative Analysis

| Compound Type | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Triazole Derivative | Colon Cancer | 6.2 | |

| Benzothiazole Derivative | Antibacterial | 27.3 | |

| Pyrazole Derivative | Antifungal | 43.4 |

Anti-inflammatory and Analgesic Properties

The compound's structural components suggest it may possess anti-inflammatory properties, similar to other phenoxyacetamides. These effects are typically mediated through:

- Inhibition of COX enzymes : Reducing prostaglandin synthesis involved in inflammation.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Binding to active sites on target enzymes, thereby inhibiting their function.

- Receptor Modulation : Acting as agonists or antagonists at specific receptors involved in pain and inflammation pathways.

Synthesis and Evaluation

Research indicates that the synthesis of this compound involves multi-step organic reactions, including:

- Formation of triazole ring through cyclization reactions.

- Amide bond formation linking the phenoxyacetamide group.

Pharmacological Studies

Pharmacological evaluations have shown that derivatives exhibit a wide range of activities:

- Antiviral , antibacterial , and anticancer effects , with ongoing studies focusing on optimizing these compounds for enhanced efficacy.

Safety and Toxicology

Preliminary toxicological assessments are crucial for determining the safety profile of this compound. Studies have indicated that while some derivatives exhibit low toxicity in vitro, comprehensive in vivo studies are necessary to fully understand their safety margins.

Scientific Research Applications

Molecular Formula

The molecular formula is C27H30N4O3S, indicating a complex arrangement that allows for diverse interactions in biological systems.

Anticancer Activity

Research has demonstrated that compounds containing triazole and pyrazole moieties exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to N-((4-(2,3-dimethylphenyl)-5-(2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide can inhibit cancer cell proliferation. For instance:

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| Compound A | SNB-19 | 86.61 |

| Compound B | OVCAR-8 | 85.26 |

| Compound C | NCI-H40 | 75.99 |

These findings suggest a promising avenue for developing new anticancer agents based on this compound's structure .

Antimicrobial Properties

The compound's thioether linkage may enhance its antimicrobial activity. Studies have shown that similar triazole derivatives possess potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways .

Fungicides

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal sterol biosynthesis. The compound's structural features may allow it to function effectively against various plant pathogens, offering a potential alternative to existing fungicides.

Organic Electronics

The unique electronic properties of compounds with thiophene and triazole units make them suitable candidates for organic semiconductors. Research has indicated that such compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they contribute to improved charge transport and stability .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of triazole derivatives for their anticancer properties. The results indicated that modifications to the phenoxyacetamide moiety significantly enhanced cytotoxicity against various cancer cell lines. The study concluded that the structural diversity of these compounds could lead to the development of more effective anticancer therapies .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers synthesized a series of thioether-containing triazoles and tested them against common bacterial strains. The results showed that certain derivatives exhibited potent antibacterial activity, suggesting that the incorporation of thiophene rings into the structure could enhance efficacy .

Chemical Reactions Analysis

Cyclization and Heterocycle Formation

-

Triazolethione synthesis : Hydrazinecarbothioamides (e.g., intermediates 46a–f in Scheme 11 of ) cyclize in basic media (NaOH/KOH) to form 1,2,4-triazole-3-thiones. For this compound, similar conditions could facilitate intramolecular cyclization.

-

Pyrazole formation : The dihydropyrazole moiety may originate from a chalcone derivative (e.g., 14 in Scheme 3 of ) reacting with semicarbazide hydrochloride under reflux .

Thioether Reactivity

-

Oxidation : The thioether (-S-) linking the triazole and pyrazole moieties can oxidize to sulfoxide (R-SO-R) or sulfone (R-SO₂-R) using oxidizing agents like H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .

-

Alkylation : Reaction with alkyl halides (e.g., benzyl bromide) forms thioethers or sulfonium salts. For example, compound 75a–h reacts with 2-bromoacetophenone to yield benzothioates 76a–h .

Amide Hydrolysis

-

The phenoxyacetamide group undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding phenoxyacetic acid and the corresponding amine. This is analogous to the hydrolysis of compound 44 to 45 in Scheme 11 of .

Electrophilic Substitution on Thiophene

The thiophen-2-yl group is susceptible to electrophilic substitution (e.g., nitration, sulfonation). Substituents direct reactivity:

-

Nitration : Occurs preferentially at the 5-position due to electron-donating effects of sulfur.

-

Halogenation : Bromination at the 4-position under FeBr₃ catalysis.

Metal Complexation

The sulfur and nitrogen atoms in the triazolethione and pyrazole can act as ligands. Palladium(II) complexes (e.g., 71a–d in Scheme 18 of ) exhibit enhanced bioactivity, suggesting potential coordination chemistry applications for this compound.

Stability and Degradation

Q & A

Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step heterocyclic chemistry. Key steps include:

-

Thiosemicarbazide formation : React 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate under reflux in ethanol .

-

Cyclization : Use intramolecular cyclization of disubstituted thiosemicarbazides to form the 1,2,4-triazole core .

-

Mannich base reactions : Introduce substituents via Mannich reactions under controlled pH and temperature to avoid side products .

-

Optimization : Apply Design of Experiments (DoE) principles to optimize solvent selection, reagent stoichiometry, and reaction time. For example, flow chemistry techniques can enhance reproducibility and yield .

- Data Table : Key Reaction Parameters

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiosemicarbazide | Ethanol | Reflux | None | 75–80 | |

| Triazole cyclization | DMF | 100–110 | HCl (cat.) | 60–65 | |

| Mannich reaction | THF/Water | 25–30 | NaHCO₃ | 50–55 |

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and tautomeric forms (e.g., thione-thiol equilibrium) .

- Infrared Spectroscopy (IR) : Identify functional groups like C=O (1650–1700 cm⁻¹) and S-H (2550–2600 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer :

- Antimicrobial assays : Perform broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity testing : Use MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values .

- Dose-response curves : Analyze data with software like GraphPad Prism to calculate EC₅₀ and selectivity indices .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole or pyrazole rings) influence bioactivity and pharmacokinetics?

- Methodological Answer :

-

Structure-Activity Relationship (SAR) : Replace the p-tolyl group with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial potency .

-

Molecular docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase). Pyrazole-thiophene interactions show high affinity for hydrophobic pockets .

-

LogP calculations : Predict blood-brain barrier penetration using ChemDraw. The compound’s LogP (~3.5) suggests moderate lipophilicity .

- Data Table : SAR Trends

| Substituent Position | Modification | Bioactivity Change | Reference |

|---|---|---|---|

| Pyrazole C-3 | Thiophene → Phenyl | ↓ Antifungal activity | |

| Triazole C-5 | Methyl → Nitro | ↑ Antibacterial MIC (2-fold) |

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Comparative assay validation : Replicate studies using standardized protocols (e.g., CLSI vs. non-standard methods) .

- Solvent effects : Test DMSO vs. aqueous solubility; precipitation may falsely lower activity .

- Metabolic stability : Use liver microsomes to assess degradation rates, which vary across cell lines .

Q. What role do non-covalent interactions play in the compound’s stability and reactivity?

- Methodological Answer :

- Hydrogen bonding : Stabilizes the thione tautomer in the solid state (confirmed via X-ray crystallography) .

- π-π stacking : Enhances catalytic activity in supramolecular assemblies (e.g., with aromatic residues in enzymes) .

- Computational modeling : Use Gaussian 16 to calculate interaction energies (e.g., dimerization via van der Waals forces) .

Q. How can tautomeric equilibria (e.g., thione-thiol) impact pharmacological properties?

- Methodological Answer :

- Tautomer detection : Use ¹H NMR in DMSO-d₆ to observe thiol proton signals (~1.5 ppm) .

- Solvent polarity effects : Polar solvents favor the thione form, altering binding to hydrophilic targets .

Q. What catalytic applications exist for this compound’s derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.